![molecular formula C8H7FO3 B1300910 (3-Fluoro-phenoxy)-acetic acid CAS No. 404-98-8](/img/structure/B1300910.png)
(3-Fluoro-phenoxy)-acetic acid
Overview
Description
“(3-Fluoro-phenoxy)-acetic acid” is a chemical compound used as a building block to synthesize the pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .
Synthesis Analysis
Phenoxy acetic acid can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-phenoxy)-acetic acid” is C8H7FO3 . The molecular weight is 170.14 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Chemical Reactions Analysis
The compound has been used in the synthesis of various derivatives, showing potential cytotoxic efficacy .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Structural Analysis
A study focused on the synthesis and crystal structure elucidation of 2-(4-fluorophenoxy) acetic acid demonstrates the compound's crystallography, providing insights into its molecular interactions, stability, and reactivity through DFT studies. The research highlights its potential in developing materials with specific properties and applications in various scientific fields (Prabhuswamy et al., 2021).
Coordination Chemistry and Hydrogen Bonding
Research on the coordination chemistry of (3-Fluorophenoxy)acetic acid with different metal ions provides valuable insights into its potential applications in designing new coordination compounds and polymers. The morpholinium salts of phenoxyacetic acid and its analogues, including (4-fluorophenoxy)acetic acid, have been studied for their one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramer formations, showcasing their significance in materials science and polymer chemistry (Smith & Lynch, 2015).
Fluorescence and Chemosensor Applications
The compound has been explored for its fluorescence turn-on chemosensor properties, particularly for the selective and sensitive detection of Al(3+) ions in living cells. This application is critical for environmental monitoring and biomedical research, where the detection of specific ions at low concentrations is required (Gui et al., 2015).
Novel Compounds Synthesis
The synthesis of novel compounds using (3-Fluorophenoxy)acetic acid as a precursor or intermediate opens up new avenues in medicinal chemistry and drug development. For instance, the facile synthesis of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids highlights its role in creating new molecules with potential therapeutic applications (Shi-tao, 2013).
Coordination Polymeric Structures
The study of coordination polymeric structures in caesium complexes with ring-substituted phenoxyacetic acids, including (4-fluorophenoxy)acetic acid, reveals its significance in the development of new materials with unique properties. These materials have potential applications in catalysis, separation technologies, and electronics (Smith & Lynch, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYZZZCPJOWSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364255 | |
Record name | (3-Fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-phenoxy)-acetic acid | |
CAS RN |
404-98-8 | |
Record name | (3-Fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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